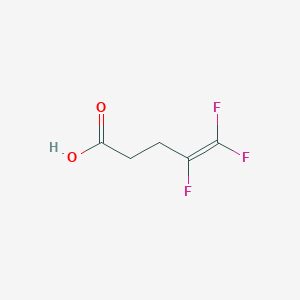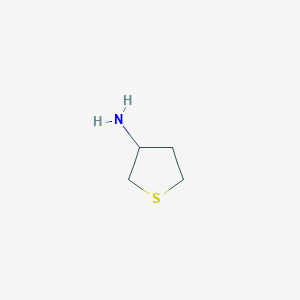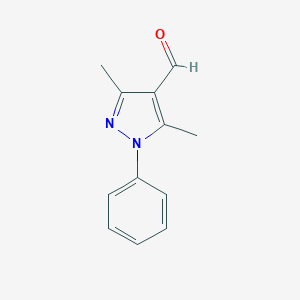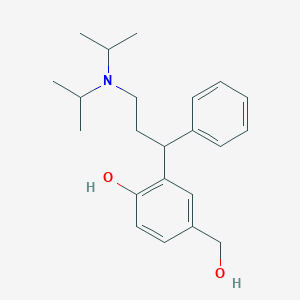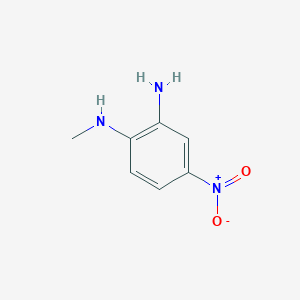
N1-甲基-4-硝基苯-1,2-二胺
概述
描述
Synthesis Analysis
The synthesis of N1-Methyl-4-nitrobenzene-1,2-diamine and related compounds involves several steps from basic benzene derivatives through nitration and functional group modifications. For example, the synthesis of diamine derivatives can be achieved through the interaction of nitrobenzene with diamines under specific conditions, demonstrating the versatility of nitrobenzene derivatives in organic synthesis (T. Ibata et al., 1995) (Ibata, Zou, & Demura, 1995).
Molecular Structure Analysis
Nitrobenzene derivatives exhibit diverse molecular structures, influenced by their functional groups. The molecular structure is crucial in determining the compound's physical and chemical properties. For instance, studies on N,N'-diethyl-4-nitrobenzene-1,3-diamine and related compounds show how variations in functional groups affect molecular conformation, packing, and intramolecular interactions (Thomas J Payne et al., 2010) (Payne et al., 2010).
Chemical Reactions and Properties
Nitrobenzene derivatives undergo various chemical reactions, including substitutions and hydrogen bonding, which are pivotal in synthesizing other compounds. The study of hydrogen bonding in 4-nitrobenzene-1,2-diamine highlights the significance of intramolecular and intermolecular interactions in determining the compound's chemical behavior (D. Geiger & D. Parsons, 2014) (Geiger & Parsons, 2014).
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. The study of substituted nitroanilines provides insights into the physical properties of nitrobenzene derivatives, showing how different substituents affect these characteristics (C. Glidewell et al., 2001) (Glidewell et al., 2001).
Chemical Properties Analysis
The chemical properties of N1-Methyl-4-nitrobenzene-1,2-diamine, such as reactivity and stability, are crucial for its application in organic synthesis and material science. For example, the photoreduction of nitrobenzenes by amines showcases the reactivity of nitrobenzene derivatives under specific conditions (E. Norambuena et al., 2004) (Norambuena, Olea‐Azar, Rufs, & Encinas, 2004).
科学研究应用
光敏保护基团
光敏保护基团,包括2-硝基苯基及相关化合物,在合成化学中扮演着至关重要的角色。它们的应用展现出未来的潜力,表明在化学反应中合成或保护敏感分子时可能与N1-甲基-4-硝基苯-1,2-二胺的研究或使用相关(Amit, Zehavi, & Patchornik, 1974)。
发光胶束用于探测爆炸物
含有发光标记的发光胶束已被开发为对硝基芳烃和硝胺炸药的化学传感器。利用纳米结构材料的这项技术可能对利用N1-甲基-4-硝基苯-1,2-二胺设计新材料以检测危险物质产生影响(Paria et al., 2022)。
新型溴化阻燃剂
新型溴化阻燃剂在消费品中的广泛应用及其环境影响需要研究可能包括N1-甲基-4-硝基苯-1,2-二胺的替代化合物。本综述强调了对这些化合物的出现、命运和毒性的进一步研究的必要性(Zuiderveen, Slootweg, & de Boer, 2020)。
硝基苯生产过程
对硝基苯生产过程的综述,包括利用固体酸催化剂的过程,指出了N1-甲基-4-硝基苯-1,2-二胺可能在开发更可持续的化学生产方法中发挥作用的领域(Hong, 2003)。
高级氧化降解对乙酰氨酚
用于处理水中对乙酰氨酚的高级氧化过程(AOPs)会产生各种副产物和降解途径。本综述全面介绍了AOPs及其副产物,可能为研究类似N1-甲基-4-硝基苯-1,2-二胺的硝基芳烃化合物的环境行为和处理提供信息(Qutob et al., 2022)。
安全和危害
属性
IUPAC Name |
1-N-methyl-4-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIKERWISBANET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392330 | |
| Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-4-nitrobenzene-1,2-diamine | |
CAS RN |
41939-61-1 | |
| Record name | N1-Methyl-4-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-methyl-4-nitrobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
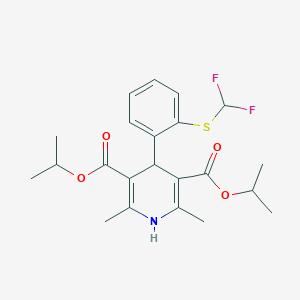


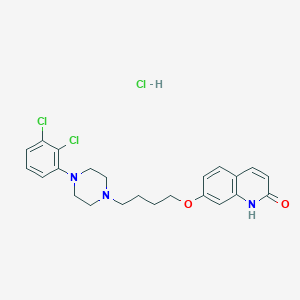
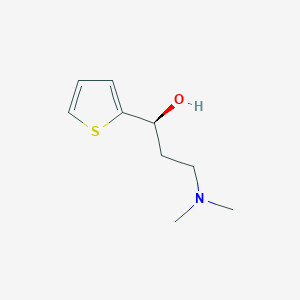
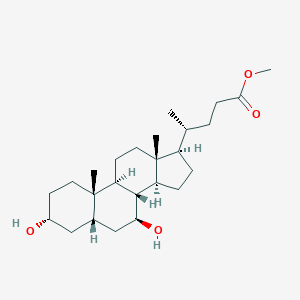

![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)

